Cas no 2389078-48-0 (Boc-MeAdod(2)-OH)

Boc-MeAdod(2)-OH Chemical and Physical Properties
Names and Identifiers
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- (S)-2-((tert-butoxycarbonyl)(methyl)amino)dodecanoic acid
- Boc-MeAdod(2)-OH
- (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid
- MFCD32263111
- Boc-L-Me2Ado-OH
- 2389078-48-0
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- Inchi: 1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m0/s1
- InChI Key: LLOJZQDXTNGLHY-HNNXBMFYSA-N
- SMILES: O(C(N(C)[C@H](C(=O)O)CCCCCCCCCC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 329.25660860g/mol
- Monoisotopic Mass: 329.25660860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 13
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 5.8
Boc-MeAdod(2)-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB572254-1g |
Boc-L-Me2Ado-OH; . |
2389078-48-0 | 1g |
€1515.00 | 2024-08-02 |
Boc-MeAdod(2)-OH Related Literature
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
Additional information on Boc-MeAdod(2)-OH
Introduction to Boc-MeAdod(2)-OH (CAS No: 2389078-48-0)
Boc-MeAdod(2)-OH, chemically known by its CAS number 2389078-48-0, is a significant compound in the field of pharmaceutical chemistry. This compound plays a crucial role in the synthesis of various bioactive molecules, particularly in the development of peptidomimetics and other therapeutic agents. The presence of the Boc (tert-butoxycarbonyl) protecting group and the MeAdod(2)-OH moiety makes it a valuable intermediate in multi-step synthetic pathways.
The compound's structure incorporates a hydroxyl group at the 2-position, which is essential for further functionalization and modification. This feature allows for diverse chemical transformations, making Boc-MeAdod(2)-OH a versatile building block in medicinal chemistry. Recent advancements in synthetic methodologies have highlighted its utility in constructing complex molecular architectures, particularly in the design of protease inhibitors and other enzyme-targeting drugs.
In recent years, there has been a growing interest in peptidomimetics due to their potential to overcome the limitations of traditional peptides, such as poor bioavailability and susceptibility to enzymatic degradation. Boc-MeAdod(2)-OH has been extensively used in the synthesis of peptidomimetics that mimic the bioactivity of natural peptides while exhibiting improved pharmacokinetic properties. For instance, studies have demonstrated its effectiveness in generating cyclic peptidomimetics that target specific biological pathways, including those involved in cancer and inflammation.
The use of Boc-MeAdod(2)-OH in drug discovery has been further enhanced by the development of novel solid-phase synthesis techniques. These techniques allow for efficient and scalable production of complex molecules, reducing the time and cost associated with traditional synthetic methods. The compound's compatibility with various coupling reagents and protecting groups has made it a preferred choice for medicinal chemists seeking to explore new chemical space.
One notable application of Boc-MeAdod(2)-OH is in the synthesis of protease inhibitors, which are critical for treating a wide range of diseases, including HIV and hepatitis C. The hydroxyl group at the 2-position provides a site for selective modification, enabling the design of inhibitors with high specificity and potency. Recent studies have shown that derivatives of Boc-MeAdod(2)-OH can effectively inhibit key proteases involved in viral replication, offering promising leads for new antiviral therapies.
Another area where Boc-MeAdod(2)-OH has shown significant promise is in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including cell growth and division. Dysregulation of kinase activity is often associated with cancer and other diseases. By incorporating Boc-MeAdod(2)-OH into kinase inhibitors, researchers have been able to develop molecules with improved selectivity and reduced side effects. These findings highlight the compound's potential as a key intermediate in oncology drug development.
The synthesis and application of Boc-MeAdod(2)-OH have also been influenced by advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict the behavior of complex molecules before they are synthesized, saving time and resources. By integrating experimental data with computational predictions, scientists can optimize synthetic routes and improve the yield and purity of target compounds.
In conclusion, Boc-MeAdod(2)-OH (CAS No: 2389078-48-0) is a versatile and important compound in pharmaceutical chemistry. Its unique structure and functional groups make it an invaluable intermediate for synthesizing peptidomimetics, protease inhibitors, kinase inhibitors, and other bioactive molecules. The continued exploration of its applications will likely lead to new therapeutic agents that address unmet medical needs.
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